molecular formula C14H18N2O2S B2677858 4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 59801-58-0

4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2677858
CAS No.: 59801-58-0
M. Wt: 278.37
InChI Key: OPGCJTQZZJHDLO-UHFFFAOYSA-N
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Description

4-[2-(1H-Indol-3-yl)ethyl]-1lambda⁶,4-thiazinane-1,1-dione is a thiomorpholine derivative featuring a 1,1-dione (sulfone) group and a 2-(1H-indol-3-yl)ethyl substituent. The indole moiety, a bicyclic aromatic system with a pyrrole ring fused to a benzene ring, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and drug discovery. The sulfone group enhances polarity and metabolic stability, while the ethyl linker allows conformational flexibility for target binding.

Properties

IUPAC Name

4-[2-(1H-indol-3-yl)ethyl]-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c17-19(18)9-7-16(8-10-19)6-5-12-11-15-14-4-2-1-3-13(12)14/h1-4,11,15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGCJTQZZJHDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333143
Record name 4-[2-(1H-indol-3-yl)ethyl]-1,4-thiazinane 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820090
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

59801-58-0
Record name 4-[2-(1H-indol-3-yl)ethyl]-1,4-thiazinane 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of tryptamine with a suitable thiazinane precursor under specific conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the desired compound . The reaction conditions often include controlled temperatures and the use of solvents such as methanol or dichloromethane to optimize yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The indole moiety allows for electrophilic substitution reactions, particularly at the 3-position of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Scientific Research Applications

Research into the applications of 4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione has focused on several key areas:

Medicinal Chemistry

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. The indole moiety is particularly noted for its ability to interact with various microbial targets, potentially leading to the development of new antimicrobial agents.
  • Anticonvulsant Effects : Similar thiazinane derivatives have shown promise in anticonvulsant activity, suggesting that this compound may also possess neuroprotective properties.
  • Interaction with Biological Targets : The indole group can influence neurotransmitter systems and may modulate receptor activities. This interaction is crucial for understanding the therapeutic potential of the compound in treating neurological disorders.

Synthetic Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures for various applications in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The thiazinane ring may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
4-[2-(1H-Indol-3-yl)ethyl]-1lambda⁶,4-thiazinane-1,1-dione (Target Compound) 2-(1H-Indol-3-yl)ethyl Not explicitly provided* ~280–300 (estimated) Potential bioactive scaffold (e.g., antineoplastic agents)
4-(2-Thienylmethyl)-1lambda⁶,4-thiazinane-1,1-dione 2-Thienylmethyl C₉H₁₃NO₂S₂ 231.34 Supplier catalog compound; thiophene enhances lipophilicity
4-[(5-Methyl-2-furyl)methyl]-1lambda⁶,4-thiazinane-1,1-dione (5-Methyl-2-furyl)methyl C₁₀H₁₅NO₃S 229.30 High-purity API intermediate; furan improves metabolic stability
4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda⁶,4-thiazinane-1,1-dione 2-Chloro-4-fluorobenzyloxy C₁₁H₁₃ClFNO₃S 293.70 Halogenated aromatic group for enhanced reactivity
4-(2-Hydroxy-1-phenylethyl)-1lambda⁶,4-thiazinane-1,1-dione 2-Hydroxy-1-phenylethyl Not explicitly provided Not provided Phenolic hydroxyl group may influence solubility

Note: *The molecular formula of the target compound can be inferred as C₁₃H₁₆N₂O₂S₂ (based on substituent analysis).

Key Structural and Functional Differences:

  • Aromatic Substituents: Indole (Target Compound): Enhances π-π stacking and hydrogen-bonding capabilities due to NH and aromatic systems, critical for receptor interactions . Furan (C₁₀H₁₅NO₃S): Electron-rich oxygen atom increases polarity, favoring aqueous solubility but reducing CNS penetration .
  • Electronic Effects: Halogenated benzyloxy groups (C₁₁H₁₃ClFNO₃S) introduce electronegative atoms, altering electron density and reactivity for targeted covalent binding . Sulfone groups (common to all) stabilize the molecule against oxidative metabolism, extending half-life .

Physicochemical Properties and Stability

  • Solubility : Indole’s hydrophobicity may reduce aqueous solubility compared to furan/thiophene analogs, necessitating formulation adjustments.
  • Thermal Stability : Sulfone groups generally confer thermal resilience, as seen in supplier-stored compounds ().
  • Crystallography : Programs like SHELXL () and ORTEP-3 () are critical for resolving conformational details of such derivatives.

Biological Activity

4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione, also known as compound 439108-45-9, is a synthetic derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thiazine structure combined with an indole moiety, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound based on diverse research findings, including its anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

  • Chemical Formula: C22H24N2O3S
  • Molecular Weight: 396.51 g/mol
  • CAS Number: 439108-45-9

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its anticancer and antibacterial properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested: A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
  • Findings:
    • The compound showed dose-dependent inhibition of cell growth across all tested lines.
    • IC50 values ranged from 0.34 µM to 0.86 µM for different cell lines, indicating potent activity .

Mechanism of Action:
The anticancer activity is believed to be mediated through several mechanisms:

  • Induction of apoptosis in a dose-dependent manner.
  • Arresting the cell cycle at the G2/M phase.
  • Inhibition of tubulin polymerization similar to colchicine .

Antibacterial Activity

The compound's antibacterial properties have also been evaluated against several bacterial strains.

Study Findings:

  • The compound was tested against both Gram-positive and Gram-negative bacteria.
  • Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 7.80 µg/mL to 12.50 µg/mL against specific strains .

Data Summary Table

Activity Cell Line/Bacteria IC50/MIC Notes
AnticancerA5490.52 µMEffective against lung cancer cells
AnticancerHeLa0.34 µMPotent against cervical cancer cells
AnticancerMCF-70.86 µMSignificant activity in breast cancer
AnticancerHT-290.75 µMActive against colon cancer
AntibacterialStaphylococcus aureus7.80 µg/mLModerate activity
AntibacterialEscherichia coli>64 µg/mLInactive against Gram-negative bacteria

Case Studies and Research Findings

Several case studies have illustrated the potential of this compound in clinical settings:

  • Cytotoxicity Studies:
    • A study demonstrated that at concentrations inhibiting cancer cell proliferation, the compound showed minimal toxicity to normal human cells (e.g., fibroblasts) .
  • Molecular Docking Studies:
    • Molecular docking has suggested that the indole moiety enhances binding affinity to target proteins involved in cancer progression, indicating a rationale for further drug development .
  • Comparative Studies:
    • When compared with other thiazine derivatives, this compound exhibited superior efficacy in inhibiting tumor growth, suggesting its potential as a lead compound for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[2-(1H-indol-3-yl)ethyl]-1λ⁶,4-thiazinane-1,1-dione, and what challenges arise during purification?

  • Methodology : The compound’s synthesis likely involves coupling indole derivatives with functionalized thiazinane precursors. For example, similar thiazinane-dione scaffolds have been synthesized via nucleophilic substitution or cyclization reactions under anhydrous conditions . Flash chromatography (e.g., ethyl acetate/heptane gradients) is critical for purification due to polar byproducts . Challenges include controlling stereochemistry and minimizing oxidation of the thiazinane-dione moiety.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR can confirm the indole ethyl linkage and thiazinane-dione ring structure. Aromatic protons (δ 6.8–7.5 ppm) and thiomorpholine-dione protons (δ 3.1–4.2 ppm) are diagnostic .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement. Symmetry constraints may apply due to the 1λ⁶-sulfone group .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or binding interactions with biological targets?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/SDD level calculates bond angles (e.g., C–S–O in thiazinane-dione) and electron density maps. For example, sulfur oxidation states in 1λ⁶-thiazinane influence charge distribution, affecting ligand-protein interactions . Molecular docking (AutoDock Vina) paired with MD simulations can model binding to indole-recognizing receptors (e.g., serotonin transporters) .

Q. What strategies resolve contradictions in pharmacological data, such as inconsistent IC₅₀ values across assays?

  • Methodology :

  • Assay standardization : Control variables like buffer pH (affecting indole protonation) and redox conditions (critical for thiazinane-dione stability) .
  • Metabolite screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed dione rings) that may interfere with activity .
  • Orthogonal assays : Combine enzymatic inhibition studies with cellular uptake assays to distinguish intrinsic activity from bioavailability limitations .

Q. How does structural modification of the indole or thiazinane-dione moieties impact structure-activity relationships (SAR)?

  • Methodology :

  • Indole modifications : Introducing electron-withdrawing groups (e.g., Cl at C5 of indole) enhances electrophilic interactions, as seen in sertindole derivatives .
  • Thiazinane-dione substitutions : Replacing sulfur with sulfone (1λ⁶) increases polarity, improving solubility but potentially reducing blood-brain barrier penetration .
  • Biological testing : Compare analogues in vitro (e.g., kinase inhibition) and in vivo (e.g., rodent models for CNS activity) .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodology :

  • Storage : –20°C under argon in amber vials to prevent photodegradation of the indole ring and oxidation of the dione group .
  • Stability assays : Monitor via HPLC-UV at 254 nm over 72 hours under varying temperatures and pH .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for the compound’s redox-sensitive thiazinane-dione group?

  • Methodology :

  • Pre-treatment with antioxidants : Add ascorbic acid (1 mM) to cell culture media to stabilize the dione moiety .
  • Non-linear regression : Fit dose-response curves (GraphPad Prism) with Hill slopes >1 to identify cooperative effects from dimerization or allosteric binding .

Q. What statistical approaches are recommended for analyzing crystallographic data with potential twinning or disorder?

  • Methodology : Use SHELXL’s TWIN/BASF commands to refine twinned datasets. For disordered regions (e.g., flexible ethyl linker), apply ISOR/SADI restraints to maintain geometric rationality .

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